molecular formula C12H10ClNO2S B2830758 (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate CAS No. 341967-65-5

(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate

Cat. No.: B2830758
CAS No.: 341967-65-5
M. Wt: 267.73
InChI Key: CGLOSNMQPUEYPK-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate, or CTMMB, is a synthetic compound that has been studied extensively due to its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents, and it has a melting point of approximately 106-107 °C. CTMMB has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of certain enzymes. It has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Molecular Docking as Antioxidant Agent

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate serves as a precursor in the synthesis of a variety of thiazole derivatives, demonstrating potential antioxidant activity. For instance, 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives were synthesized and evaluated for their antioxidant efficacy through molecular docking studies. These compounds showed promising antioxidant activities when assessed via DPPH radical spectrophotometric technique, suggesting their potential in medicinal chemistry as antioxidant agents (Hossan, 2020).

Pharmacological Evaluation of Nitrogen and Sulfur Containing Heterocyclic Compounds

In another study, derivatives of this compound were synthesized and screened for their antibacterial and antifungal activities. The compounds, specifically designed with nitrogen and sulfur in their heterocyclic structures, were tested against various pathogens like Staphylococcus aureus and Escherichia coli, demonstrating their potential as pharmacologically active agents (Mistry & Desai, 2006).

Antihypertensive α-Blocking Agents

The synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate, a closely related compound, led to the development of several derivatives with antihypertensive α-blocking activity. Through chemical modifications, researchers were able to produce compounds with significant activity and low toxicity, opening pathways for new antihypertensive drugs (Abdel-Wahab et al., 2008).

Antioxidant Triazolyl-Benzimidazole Compounds

Research into the crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds revealed potential biological activity. These studies contribute to the understanding of how structural modifications in thiazole derivatives can influence their pharmacological properties, highlighting the compound's versatility in drug design (Karayel et al., 2015).

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8-3-2-4-9(5-8)11(15)16-7-10-6-14-12(13)17-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOSNMQPUEYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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